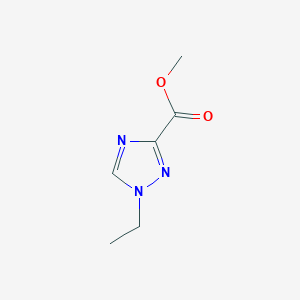
1-Methanesulfonylpyrrolidin-3-amine hydrochloride
Descripción general
Descripción
1-Methanesulfonylpyrrolidin-3-amine hydrochloride (MSPH) is a type of organic compound that has been widely used in scientific research for a variety of applications. It is a colorless, odorless, and water-soluble compound that is composed of a pyrrolidine ring with a methanesulfonyl group attached to the nitrogen atom. MSPH has many properties that make it useful in research, including its ability to act as a catalyst, its low toxicity, and its stability under a range of conditions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
- 1-Methanesulfonylpyrrolidin-3-amine hydrochloride is utilized in the stereospecific synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines. These compounds are prepared through the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including amino acid esters, resulting in N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration. This process is significant for producing optically pure and meso triamine ligands with two pyridine rings, which are valuable in stereochemically pure forms for various chemical synthesis applications (Uenishi et al., 2004).
Aerosol Science and Nanoparticle Research
- In aerosol science, sodium methanesulfonate and aminium chloride nanoparticles are studied for their effective densities, which are essential for calibrating aerosol mass spectrometers or estimating hygroscopic growth factors from electrodynamic balance experiments. Methanesulfonate and aminium salts, including derivatives of 1-methanesulfonylpyrrolidin-3-amine hydrochloride, are commonly found in ambient nanoparticles and are used as calibration standards in this field (Perraud et al., 2023).
Organic Chemistry and Catalysis
- 1-Methanesulfonylpyrrolidin-3-amine hydrochloride plays a role in organic synthesis, particularly in reactions involving the sulfonylation of alcohols. It has been used in the sulfonylation of 2-alkynyl and 2-alkenyl alcohols with methanesulfonyl chloride or p-toluenesulfonyl chloride. This reaction proceeds with high safety and efficiency, avoiding the production of hazardous by-products and is applicable to complex and optically active compounds in synthetic chemistry (Tanabe et al., 1995).
Propiedades
IUPAC Name |
1-methylsulfonylpyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSDPRWSRHDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methanesulfonylpyrrolidin-3-amine hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)








